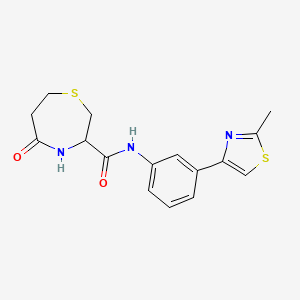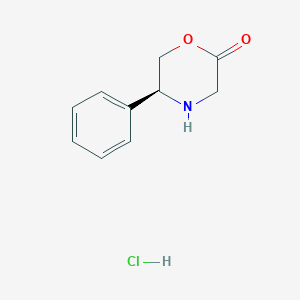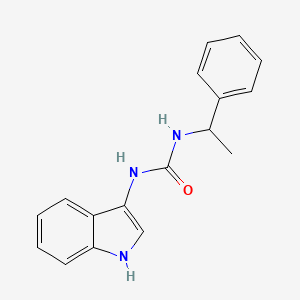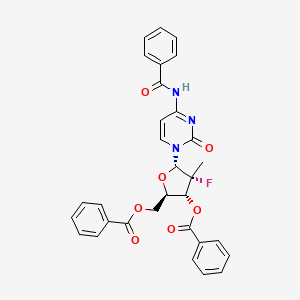
2,4-difluoro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,4-difluoro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide” is a complex organic molecule that contains a pyrimidine ring and a pyrrolidine ring. Pyrimidine is a basic structure in nucleotides (cytosine, thymine, and uracil) in DNA and RNA. Pyrrolidine ring is found in many pharmaceuticals and natural products .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a condensation reaction, followed by the introduction of the pyrrolidine ring . The exact synthetic route would depend on the specific substituents and their positions .Aplicaciones Científicas De Investigación
Epilepsy and Pain Treatment
Research on N-pyridyl and pyrimidine benzamides, closely related to 2,4-difluoro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide, demonstrates their application as KCNQ2/Q3 potassium channel openers for treating epilepsy and pain. Compounds like ICA-027243 and ICA-069673 were identified as active in animal models of epilepsy and pain, highlighting their potential for therapeutic applications (Amato et al., 2011).
Organic Electronics and Luminescence
Studies on the difluoroboronated complexes of benzamides, including derivatives of this compound, have shown their utility as blue fluorophores in organic electronics. These compounds exhibit intense blue fluorescence and have been studied for their photophysical properties, suggesting their potential in biological and organic material applications (Yamaji et al., 2017).
Antineoplastic Tyrosine Kinase Inhibition
Flumatinib, a compound structurally similar to this compound, is in Phase I clinical trials for treating chronic myelogenous leukemia (CML). This study identifies the metabolites of flumatinib in CML patients, providing insight into the drug's metabolism and potential pathways for optimizing antineoplastic treatments (Gong et al., 2010).
Mecanismo De Acción
Target of Action
It’s known that similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for 2,4-difluoro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide.
Mode of Action
Similar compounds have been found to interact with their targets through various mechanisms . For instance, some compounds inhibit enzymes, while others act as antagonists or modulators of receptors . It’s possible that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been found to affect a wide range of pathways . These compounds can influence various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . It’s possible that this compound may have a similar broad-spectrum effect on biochemical pathways.
Pharmacokinetics
A similar compound was found to have high oral bioavailability in preclinical species and low plasma protein binding , suggesting that this compound might have similar pharmacokinetic properties.
Result of Action
Similar compounds have been found to have various biological activities , suggesting that this compound might have similar effects.
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds . These factors can include pH, temperature, presence of other compounds, and more. Therefore, it’s likely that similar factors could influence the action of this compound.
Propiedades
IUPAC Name |
2,4-difluoro-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N4O/c16-10-3-4-12(13(17)7-10)14(22)20-11-8-18-15(19-9-11)21-5-1-2-6-21/h3-4,7-9H,1-2,5-6H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOVNCYLSGAOQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2707510.png)
![4-[4-(Difluoromethoxy)phenyl]-6-hydroxy-1-methyl-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B2707512.png)





![7-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2707522.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2707525.png)
![N-[2-(2-Fluorophenoxy)pyrimidin-5-YL]-2-phenoxypropanamide](/img/structure/B2707526.png)
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2707527.png)


![2-Chloro-1-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B2707532.png)